An In-depth Technical Guide to 4-Nitrobenzamide: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 4-Nitrobenzamide: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Nitrobenzamide (CAS No: 619-80-7), a versatile chemical intermediate with significant applications in pharmaceutical research and development, as well as in the dye industry. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and the synthesis of its derivatives, and explores its biological activities, with a particular focus on its role as a precursor to potent antimicrobial and antitubercular agents. A key mechanism of action, the inhibition of the Mycobacterium tuberculosis cell wall synthesis enzyme DprE1, is discussed and visually represented.
Introduction
4-Nitrobenzamide, also known as p-nitrobenzamide, is an aromatic amide distinguished by a nitro group at the para position of the benzene ring.[1][2] This substitution pattern imparts unique electronic properties to the molecule, making it a valuable building block in organic synthesis.[1] Its utility spans from being a crucial intermediate in the production of dyes and polymers to serving as a scaffold for the development of novel therapeutic agents.[1][3][4] Notably, derivatives of 4-nitrobenzamide have demonstrated significant potential as antimicrobial and antitubercular drugs, targeting essential pathways in pathogenic microorganisms.[5][6] This guide aims to provide a detailed technical resource for professionals engaged in research and development involving 4-Nitrobenzamide.
Physicochemical Properties
4-Nitrobenzamide is a white to light yellow crystalline powder.[2] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-Nitrobenzamide
| Property | Value | Reference(s) |
| CAS Number | 619-80-7 | [2][7][8] |
| Molecular Formula | C₇H₆N₂O₃ | [2][7][8] |
| Molecular Weight | 166.13 g/mol | [2][7][8] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 199-202 °C | [2] |
| Boiling Point | 368.0 ± 25.0 °C at 760 mmHg | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Solubility | Insoluble in water (<0.01 g/100 mL at 18 °C) | [1] |
| Soluble in ethanol, chloroform, and hot acetic acid | [2] | |
| LogP | 0.82 | |
| pKa | 15.02 ± 0.50 (Predicted) | [1] |
Spectral Data
The structural identity of 4-Nitrobenzamide can be confirmed by various spectroscopic techniques. A summary of its characteristic spectral data is provided in Table 2.
Table 2: Spectral Data for 4-Nitrobenzamide
| Technique | Key Data | Reference(s) |
| ¹H NMR | Spectra available in public databases. | [9][10] |
| ¹³C NMR | Spectra available in public databases. | [9] |
| IR Spectrum | Data available in the NIST/EPA Gas-Phase Infrared Database. | [10] |
| Mass Spectrum | Data available in public databases. | [9][10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 4-Nitrobenzamide and its derivatives, as well as protocols for evaluating their biological activity.
Synthesis of 4-Nitrobenzamide
4-Nitrobenzamide can be synthesized through several methods. Two common laboratory-scale procedures are detailed below.
Method 1: Amidation of 4-Nitrobenzoic Acid with Ammonia
This method involves the direct condensation of 4-nitrobenzoic acid with ammonia in the presence of a catalytic system.[11]
-
Materials:
-
4-Nitrobenzoic acid
-
Boric acid
-
Polyethylene glycol (PEG-400)
-
Solvent mixture (e.g., mono- and diisopropylbenzene and toluene)
-
Ammonia gas
-
Alkaline solution (e.g., dilute NaOH)
-
Water
-
-
Procedure:
-
In a reaction flask equipped with a stirrer and a gas inlet, charge 2.5 g (0.015 mol) of 4-nitrobenzoic acid, 0.4 g (0.006 mol) of boric acid, and 2.28 g of PEG-400.[11]
-
Add a suitable solvent mixture.[11]
-
Heat the mixture to 160-165 °C with constant stirring.[11]
-
Bubble ammonia gas through the heated reaction mixture.[11]
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture to 10-20 °C.[11]
-
Filter the resulting precipitate.[11]
-
Wash the precipitate first with an alkaline solution and then with water.[11]
-
Dry the solid to obtain 4-nitrobenzamide. The reported yield is up to 88%.[11]
-
Method 2: From 4-Nitrobenzoyl Chloride
This method involves the conversion of 4-nitrobenzoic acid to its more reactive acid chloride derivative, followed by amidation.
-
Materials:
-
4-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalyst)
-
Trichloroethylene
-
Concentrated ammonia solution
-
-
Procedure:
-
In a reaction flask, heat a mixture of 4-nitrobenzoic acid and thionyl chloride in the presence of a catalytic amount of DMF at approximately 100 °C to form 4-nitrobenzoyl chloride.[11]
-
After the reaction is complete, remove the excess thionyl chloride under vacuum.[11]
-
Dissolve the resulting crude 4-nitrobenzoyl chloride in trichloroethylene.[11]
-
Add a large excess of concentrated ammonia solution to the solution at 50-60 °C with stirring.[11]
-
Filter the precipitated 4-nitrobenzamide and dry. The reported yield is approximately 90%.[11]
-
Synthesis of 4-Nitrobenzamide Derivatives (Schiff Bases)
4-Nitrobenzamide can be used as a starting material for the synthesis of various derivatives, such as Schiff bases, which have shown antimicrobial activity.[5][12]
-
Materials:
-
4-Nitrobenzamide
-
Aryl aldehydes
-
Glacial acetic acid (catalyst)
-
Hot alcohol (for recrystallization)
-
-
Procedure (Solvent-free):
-
Grind equimolar concentrations of 4-nitrobenzamide (e.g., 0.5 g) and an aryl aldehyde (e.g., 0.25 g) with a catalytic amount of glacial acetic acid in a mortar and pestle.[12]
-
Let the solid mass stand for 4-5 hours.[12]
-
Dry the product for several hours.[12]
-
Recrystallize the crude product from hot alcohol to obtain the pure Schiff base derivative.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
Antimicrobial Activity Assay (Disc Diffusion Method)
The antimicrobial activity of synthesized 4-nitrobenzamide derivatives can be evaluated using the disc diffusion method.[12]
-
Materials:
-
Synthesized 4-nitrobenzamide derivatives
-
Bacterial strains (e.g., Gram-positive and Gram-negative bacteria)
-
Fungal strains
-
Nutrient agar plates
-
Sterile filter paper discs
-
Standard antibiotic and antifungal discs (positive controls)
-
Solvent (e.g., DMSO) (negative control)
-
Incubator
-
-
Procedure:
-
Prepare a uniform lawn of the test microorganism on nutrient agar plates.
-
Impregnate sterile filter paper discs with a known concentration of the synthesized compounds dissolved in a suitable solvent.
-
Place the impregnated discs, along with standard antibiotic/antifungal discs and a solvent control disc, on the surface of the agar plates.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 28 °C for 48 hours for fungi).
-
Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.[12]
-
Antitubercular Activity Assay
The antitubercular activity of dinitrobenzamide derivatives against Mycobacterium tuberculosis H37Rv can be determined to assess their potential as anti-TB agents.[6]
-
Materials:
-
Synthesized dinitrobenzamide derivatives
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microplates
-
Standard anti-TB drugs (e.g., isoniazid, rifampicin)
-
Resazurin solution
-
-
Procedure (Microplate Alamar Blue Assay):
-
Serially dilute the test compounds in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include wells with standard drugs as positive controls and wells with no drug as negative controls.
-
Incubate the plates at 37 °C for a specified period (e.g., 5-7 days).
-
Add resazurin solution to each well and incubate for another 24 hours.
-
Visually assess the color change from blue (no growth) to pink (growth).
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[6]
-
Biological Activity and Signaling Pathways
Derivatives of nitrobenzamide have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities.
Antimicrobial Activity
Schiff base derivatives of 4-nitrobenzamide have been synthesized and shown to possess in vitro antimicrobial activity against various bacterial and fungal strains.[5][12] The mechanism of action is often attributed to the azomethine group (-CH=N-), which is crucial for their biological activity.
Antitubercular Activity and Inhibition of DprE1
A significant breakthrough in the development of nitrobenzamide-based drugs is the discovery of their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] Dinitrobenzamide derivatives, in particular, have been identified as powerful inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[13][14]
DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall.[15][16] It is involved in the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), which is the sole donor of arabinose for the synthesis of arabinogalactan (AG) and lipoarabinomannan (LAM), two essential components of the mycobacterial cell wall.[13][15][16] Inhibition of DprE1 disrupts the synthesis of these vital polysaccharides, leading to cell death.[16]
The following diagram illustrates the role of DprE1 in the arabinogalactan biosynthesis pathway and its inhibition by nitrobenzamide derivatives.
Safety and Handling
4-Nitrobenzamide is considered harmful if swallowed and may cause irritation upon contact with skin and eyes.[1][4] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[4] In case of contact, wash the affected area with plenty of water.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
4-Nitrobenzamide is a chemical compound of significant interest due to its versatile applications as an intermediate in various industries and its role as a scaffold in medicinal chemistry. The development of 4-nitrobenzamide derivatives as potent inhibitors of the Mycobacterium tuberculosis enzyme DprE1 highlights its importance in the ongoing search for new and effective treatments for tuberculosis. This technical guide provides a foundational resource for researchers and developers working with this compound, offering detailed information on its properties, synthesis, and biological significance. Further research into the structure-activity relationships of 4-nitrobenzamide derivatives will likely lead to the discovery of even more potent and selective therapeutic agents.
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